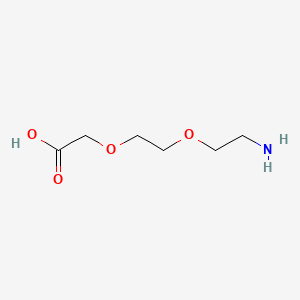

2-(2-(2-アミノエトキシ)エトキシ)酢酸

概要

科学的研究の応用

H2N-PEG2-CH2COOHは、科学研究において幅広い応用範囲を持っています。

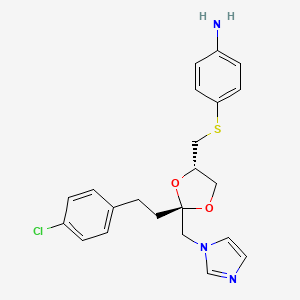

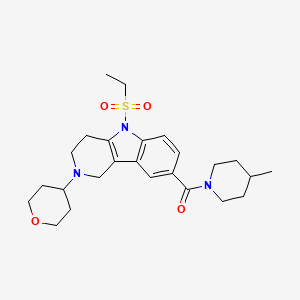

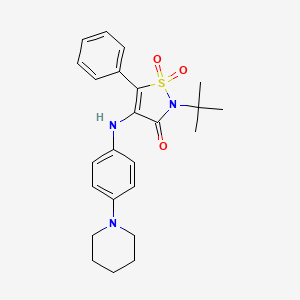

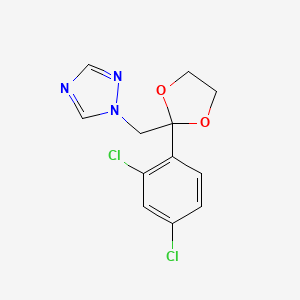

化学: タンパク質分解を研究するために使用されるPROTACの合成におけるリンカーとして使用されます。

生物学: 特定のタンパク質を分解することにより、疾患に対する標的療法の開発に用いられます。

医学: 治療薬の溶解性と安定性を向上させるための薬物送達システムに使用されます。

作用機序

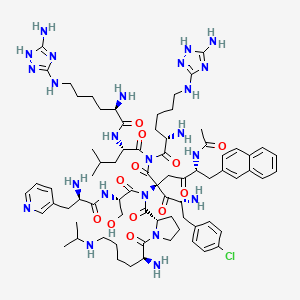

H2N-PEG2-CH2COOHは、ユビキチン-プロテアソーム系を利用して標的タンパク質を選択的に分解するPROTACのリンカーとして機能します。この化合物は、2つの異なるリガンドを結合します。1つはE3ユビキチンリガーゼに結合し、もう1つは標的タンパク質に結合します。 これにより、標的タンパク質がユビキチンリガーゼの近傍に移動し、その結果、ユビキチン化とそれに続くプロテアソームによる分解が起こります .

生化学分析

Biochemical Properties

2-(2-(2-Aminoethoxy)ethoxy)acetic Acid is often used in organic synthesis as a catalyst, buffer for acidic catalytic reactions, and ligand . It is also used as an additive for surfactants, lubricants, and adhesives . It has been shown to bind to integrin receptors .

Cellular Effects

Given its ability to bind to integrin receptors , it may influence cell adhesion, migration, and other processes regulated by integrins.

Molecular Mechanism

Its interaction with integrin receptors suggests that it may influence the signaling pathways mediated by these receptors .

Temporal Effects in Laboratory Settings

It is known that this compound is sensitive to light, moisture, and heat, and should be stored under inert gas at -20°C .

準備方法

合成経路と反応条件

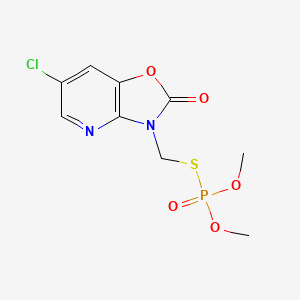

H2N-PEG2-CH2COOHの合成は、通常、2-(2-(2-アミノエトキシ)エトキシ)エタノールとクロロ酢酸を塩基性条件下で反応させることにより行われます。 この反応は、求核置換反応を経て進行し、エタノール誘導体のヒドロキシル基がクロロ酢酸のカルボキシル基に置き換えられます .

工業生産方法

H2N-PEG2-CH2COOHの工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と高純度を確保するために最適化されています。 その後、生成物は再結晶またはクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類

H2N-PEG2-CH2COOHは、次のようなさまざまな化学反応を起こすことができます。

酸化: アミノ基は酸化されてニトロ基を生成することができます。

還元: カルボキシル基は還元されてアルコールを生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

主要な生成物

酸化: ニトロ誘導体の生成。

還元: アルコール誘導体の生成。

類似化合物との比較

類似化合物

H2N-PEG3-CH2COOH: 類似の構造ですが、エチレングリコールユニットが1つ追加されています。

H2N-PEG4-CH2COOH: H2N-PEG2-CH2COOHと比較して、エチレングリコールユニットが2つ追加されています.

独自性

H2N-PEG2-CH2COOHは、その最適な長さおよび柔軟性により、PROTAC合成に理想的なリンカーであるため、ユニークです。 H2N-PEG3-CH2COOHおよびH2N-PEG4-CH2COOHと比較して短い鎖長により、リガンドの空間的配置をより適切に制御することができ、タンパク質分解の効率が向上します .

特性

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVRGYVESPRHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139729-28-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(carboxymethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139729-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10327018 | |

| Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134978-97-5 | |

| Record name | (2-(2-Aminoethoxy)ethoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134978975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Amino-3,6-dioxaoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-(2-AMINOETHOXY)ETHOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V919MKW0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating 2-(2-(2-Aminoethoxy)ethoxy)acetic acid into peptide-based protease substrates?

A1: Attaching 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, often referred to as a PEG moiety, to peptide substrates serves two primary purposes:

- Enhanced Solubility: The hydrophilic nature of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid significantly improves the solubility of the peptide substrates in aqueous solutions commonly used in enzymatic assays. [, ] This is particularly important for low molecular weight peptides that might otherwise exhibit poor solubility.

- Modulation of Enzyme Kinetics: Research shows that the position of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid attachment within the peptide substrate significantly influences the substrate's interaction with proteases. N-terminal pegylation often leads to increased specificity constants (kcat/KM) suggesting improved substrate binding or turnover. Conversely, C-terminal pegylation tends to decrease specificity constants. [] This suggests that the compound can be strategically incorporated to fine-tune substrate-enzyme interactions.

Q2: Beyond protease substrates, what other applications has 2-(2-(2-Aminoethoxy)ethoxy)acetic acid found in medicinal chemistry research?

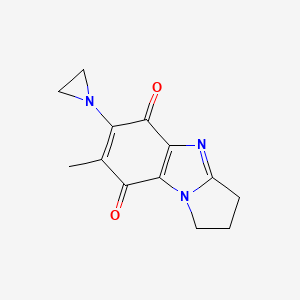

A2: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid has been explored as a component in designing inhibitors of amyloid-β (Aβ) aggregation, a process implicated in Alzheimer's disease. []

- One such compound, DSB(EEX)(3), demonstrated promising results in reducing Aβ toxicity in human neuroblastoma cells and inhibiting Aβ aggregation in vitro. []

Q3: How does the length of the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid chain affect its influence on the properties of the molecules it is attached to?

A3: Studies focusing on a specific protease substrate, ABZ-Arg-Gln-Asp-Arg-ANB-NH2, revealed that increasing the length of the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid chain at the N-terminal led to a decrease in the specificity constant of the substrate. [] This suggests that longer chains might hinder the interaction between the substrate and the enzyme, potentially due to steric hindrance or altered conformational flexibility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

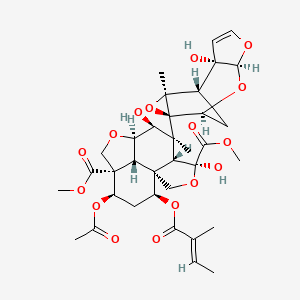

![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)